molecular formula C3H5Cl3O3S B15089510 Ethanol, 2,2,2-trichloro-, methanesulfonate CAS No. 57392-58-2

Ethanol, 2,2,2-trichloro-, methanesulfonate

Cat. No.: B15089510
CAS No.: 57392-58-2
M. Wt: 227.5 g/mol
InChI Key: WSOBLQNNNMEZAF-UHFFFAOYSA-N
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Description

The parent alcohol, 2,2,2-trichloroethanol, has a molecular formula of C₂H₃Cl₃O, a molecular weight of 149.4 g/mol, and a density of 1.56 g/mL at 20°C . Its methanesulfonate ester would replace the hydroxyl group with a methanesulfonate (–OSO₂CH₃) moiety, resulting in an estimated molecular formula of C₃H₅Cl₃O₃S and a molecular weight of ~227.5 g/mol (calculated by adding the methanesulfonate group’s mass to the parent alcohol).

This compound is structurally analogous to other esters of 2,2,2-trichloroethanol, such as its propanoate (CAS 84443-43-6) and chloroformate derivatives . Methanesulfonate esters are known for their reactivity as alkylating agents due to the sulfonate group’s strong leaving ability, making them valuable in organic synthesis and pharmaceutical applications .

Properties

CAS No.

57392-58-2

Molecular Formula

C3H5Cl3O3S

Molecular Weight

227.5 g/mol

IUPAC Name

2,2,2-trichloroethyl methanesulfonate

InChI

InChI=1S/C3H5Cl3O3S/c1-10(7,8)9-2-3(4,5)6/h2H2,1H3

InChI Key

WSOBLQNNNMEZAF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC(Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trichloro-2-methylsulfonyloxy-ethane can be synthesized through the chlorination of 2-methylsulfonyloxy-ethane. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride or aluminum chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of 1,1,1-trichloro-2-methylsulfonyloxy-ethane involves large-scale chlorination processes. The raw materials are fed into a reactor where they are exposed to chlorine gas. The reaction is monitored and controlled to optimize yield and purity. The product is then purified through distillation and other separation techniques.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trichloro-2-methylsulfonyloxy-ethane undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form different products depending on the oxidizing agent used.

    Reduction Reactions: It can be reduced to form simpler compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Major Products Formed

    Substitution Reactions: Products include various substituted ethane derivatives.

    Oxidation Reactions: Products include carboxylic acids, aldehydes, and ketones.

    Reduction Reactions: Products include simpler hydrocarbons and alcohols.

Scientific Research Applications

1,1,1-Trichloro-2-methylsulfonyloxy-ethane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: It is used in studies involving the effects of chlorinated compounds on biological systems.

    Medicine: It is investigated for its potential use in pharmaceuticals and drug development.

    Industry: It is used in the production of other chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1,1,1-trichloro-2-methylsulfonyloxy-ethane involves its interaction with molecular targets in biological systems. It can act as an alkylating agent, reacting with nucleophiles such as DNA, proteins, and other cellular components. This interaction can lead to various biological effects, including cytotoxicity and mutagenicity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Group CAS Number
2,2,2-Trichloroethanol C₂H₃Cl₃O 149.4 –OH 115-20-8
2,2,2-Trichloroethyl methanesulfonate (hypothetical) C₃H₅Cl₃O₃S ~227.5 –OSO₂CH₃ N/A
2,2,2-Trichloroethyl propanoate C₅H₇Cl₃O₂ ~233.5 –OCOC₂H₅ 84443-43-6
2,2,2-Trichloroethyl chloroformate C₃H₂Cl₄O₂ ~214.9 –OCOCl N/A (see )
2,2,2-Trifluoroethyl trifluoromethanesulfonate C₃H₂F₆O₃S 232.1 –OSO₂CF₃ 6226-25-1

Reactivity and Stability

  • 2,2,2-Trichloroethanol: Metabolized in vivo to glucuronide conjugates and trichloroacetic acid via hepatic microsomal dechlorination . Reacts as a nucleophile in esterification or etherification reactions.
  • Methanesulfonate Ester: Expected to exhibit high electrophilicity due to the –OSO₂CH₃ group, facilitating SN2 reactions. More reactive than acetate or propanoate esters .
  • Chloroformate Ester : Highly reactive, used in peptide synthesis and as a protecting group. Reacts violently with water, releasing HCl gas .
  • Trifluoromethanesulfonate Ester : Extremely reactive "triflate" group; used in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Research Findings and Data Gaps

  • Metabolism: 2,2,2-Trichloroethanol is glucuronidated in vivo, but its ester derivatives likely follow distinct metabolic pathways (e.g., hydrolysis to release methanesulfonic acid) .
  • Synthetic Utility : Methanesulfonate esters are understudied compared to triflates, but their lower cost and similar reactivity warrant further investigation .
  • Environmental Impact : Chlorinated esters (e.g., chloroformates) pose environmental risks due to persistent metabolites .

Biological Activity

Ethanol, 2,2,2-trichloro-, methanesulfonate (CAS Number: 71416659) is a chlorinated organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its toxicity, biochemical interactions, and potential therapeutic applications.

  • Molecular Formula : C3H5Cl3O3S
  • Molecular Weight : 207.49 g/mol
  • Structure : The compound features a trichloroethyl group attached to an ethanol backbone with a methanesulfonate moiety.

Biological Activity Overview

The biological activity of this compound primarily revolves around its toxicological effects and metabolic pathways. The following sections detail key findings from various studies regarding its toxicity and biological interactions.

Toxicity Studies

  • Acute Toxicity : Studies indicate that this compound exhibits low acute toxicity in experimental animals. The oral LD50 values in rats have been reported at approximately 11,800 mg/kg . Dermal exposure shows minimal irritation effects.
  • Chronic Exposure : Long-term exposure studies reveal that high doses (up to 4,000 mg/kg/day) can lead to significant liver changes such as hepatocellular hypertrophy and cytoplasmic vacuolization .
  • Reproductive Toxicity : While conventional reproductive toxicity tests have not been extensively performed, some studies suggest potential mild effects on male reproductive organs at elevated doses .

Metabolic Pathways

The metabolism of this compound involves several enzymatic reactions leading to the formation of various metabolites. Key enzymes include UDP-glucuronosyltransferases (UGTs), which are crucial for the conjugation and elimination of xenobiotics .

MetaboliteEnzyme InvolvedFunction
Trichloroethanol glucuronideUGT2B7Conjugation and elimination of toxic compounds
Trichloroacetic acidAlcohol dehydrogenaseMetabolite associated with toxicity

Environmental Impact

This compound is also relevant in environmental contexts due to its widespread use in industrial applications. Its presence as a contaminant in groundwater has raised concerns about human exposure and health risks associated with trichloroethylene-related compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,2,2-trichloroethanol methanesulfonate derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or esterification. For example, methanesulfonate esters can be prepared by reacting 2,2,2-trichloroethanol with methanesulfonyl chloride in anhydrous conditions using a base like pyridine to scavenge HCl. Reaction optimization should focus on:

  • Temperature : Maintaining 0–5°C to minimize side reactions (e.g., hydrolysis).
  • Solvent : Anhydrous dichloromethane or THF to enhance reactivity.
  • Molar Ratios : A 1:1.2 molar ratio of alcohol to methanesulfonyl chloride ensures complete conversion .
  • Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate) is critical for high purity .

Q. How can researchers characterize the purity and structural integrity of 2,2,2-trichloroethanol methanesulfonate derivatives?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm methanesulfonate group integration (e.g., singlet for –SO3_3CH3_3 at ~3.1 ppm in 1^1H NMR) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., C2_2H3_3Cl3_3O4_4S with [M+H]+^+ at m/z 248.93) .
  • Elemental Analysis : Validate Cl and S content to confirm stoichiometry .

Q. What safety protocols are essential when handling 2,2,2-trichloroethanol methanesulfonate compounds?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (S37/39, S24/25) .
  • Ventilation : Use fume hoods to prevent inhalation of volatile byproducts (e.g., HCl).
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How do meta-substituents on aromatic rings influence the solid-state geometry of 2,2,2-trichloroacetamide derivatives, and what implications does this have for methanesulfonate analogs?

  • Methodological Answer : Meta-substituents (e.g., –NO2_2, –Cl) alter crystal packing via steric and electronic effects. For example:

  • Electron-withdrawing groups reduce torsion angles between the trichloroethyl group and aromatic rings, leading to tighter packing (e.g., space group P212_1/c) .
  • X-ray crystallography is critical to analyze lattice constants (e.g., a = 10.2 Å, b = 12.5 Å for 3-Cl derivatives) and hydrogen-bonding networks .
  • For methanesulfonate analogs, substituent effects may modulate solubility and reactivity in catalytic applications .

Q. What catalytic mechanisms are observed in Cu(II) complexes bearing 2,2,2-tris(pyrazolyl) ethanol methanesulfonate ligands, and how do they enhance peroxidative oxidation of hydrocarbons?

  • Methodological Answer :

  • Ligand Design : The methanesulfonate group stabilizes Cu(II) via sulfonate-oxygen coordination, enabling electron transfer during catalysis .
  • Mechanistic Insight : In cyclohexane oxidation, the catalyst generates peroxo intermediates (Cu–O–O–Cu), which abstract H• from substrates. Turnover frequencies (TOF) > 300 h1^{-1} are achievable under mild conditions (50°C, acetonitrile) .
  • Kinetic Studies : Monitor reaction progress using GC-MS and kinetic isotope effects (KIE) to elucidate rate-determining steps .

Q. How do structural variations in 2,2,2-trichloroethanol methanesulfonate derivatives affect their reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Leaving Group Ability : The methanesulfonate group (–OSO2_2CH3_3) is superior to tosylates due to higher electronegativity, accelerating SN_N2 reactions (e.g., with amines or thiols) .
  • Steric Effects : Bulky substituents on the trichloroethyl moiety hinder backside attack, favoring elimination (E2) over substitution.
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity and stabilize transition states .

Data Contradictions and Resolution

Q. Discrepancies in reported boiling points of 2,2,2-trichloroethanol derivatives: How can researchers validate experimental data?

  • Methodological Answer :

  • Source Comparison : Cross-reference NIST Standard Reference Data (e.g., boiling point 396.4±42.0°C for C11_{11}H13_{13}F3_3O5_5S derivatives) with peer-reviewed studies .
  • Experimental Replication : Use dynamic distillation setups with calibrated thermocouples under controlled pressure (e.g., reduced pressure for high-BP compounds) .
  • Computational Validation : Employ Gaussian or DFT calculations to predict thermochemical properties (e.g., enthalpy of vaporization) .

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